1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core substituted with an oxo group at position 2 and a carboxamide moiety at position 2. Such structural features are critical for pharmacological activity, particularly in kinase inhibition and receptor binding, as seen in analogs .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-4-9-16(11-18(13)22)23-19(25)17-3-2-10-24(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMCECDZDVBJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromobenzyl Group
The 4-bromobenzyl group is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the bromine atom and the adjacent sulfur in the thiadiazole ring.
-
Key Insight : Bromine substitution enhances diversification potential for pharmacological optimization. The thiadiazole ring stabilizes transition states during NAS, improving reaction yields.
Reactivity of the Urea Moiety
The urea bridge (-NH-C(=O)-NH-) participates in hydrogen bonding and acid/base-mediated transformations:
-
Key Insight : The urea group’s ability to coordinate metal ions (e.g., nickel in urease enzymes) underpins its role as a metalloenzyme inhibitor .
Thiophene Ring Functionalization
The thiophene-2-yl group undergoes electrophilic substitution, particularly at the 5-position:
-
Key Insight : Electrophilic substitution on the thiophene ring modulates electronic properties, influencing binding affinity in biological targets .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in cycloaddition and ring-opening reactions:
-
Key Insight : Ring-opening reactions generate thiol intermediates, enabling conjugation with biomolecules or polymers for drug delivery .
Biological Interactions and Enzyme Inhibition
The compound’s reactivity correlates with its biological activity:
| Target Enzyme | Mechanism | IC₅₀/Kᵢ (μM) | Reference |
|---|---|---|---|
| Bacterial urease | Nickel ion chelation at active site | 0.39–2.23 | |
| Fungal CYP51 | H-bonding with heme propionate | ~4.01 (vs. C. albicans) |
-
Key Insight : The bromobenzylthio group enhances lipophilicity, improving membrane permeability and target engagement .
Comparative Reactivity of Structural Analogs
A comparison with related compounds highlights unique features:
-
Key Insight : Bromine substitution confers superior antibacterial activity compared to chloro or un
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the dihydropyridine core is known to modulate various biological pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines . -
Antimicrobial Properties :
The compound's structural analogs have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The halogenated phenyl groups enhance lipophilicity, allowing better penetration through microbial membranes . -
Anti-inflammatory Effects :
Some studies suggest that dihydropyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions including:
- Condensation Reactions : These reactions are crucial for forming the dihydropyridine framework.
- Functionalization : Post-synthesis modifications can enhance biological activity or selectivity .
Case Studies
- Anticancer Study : A study investigated the effect of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another research evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound A : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Compound B : 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences : Substituted with a 3-fluorophenylmethyl group and a 4-methoxyphenyl amide.
Pharmacologically Active Analogs
BMS-777607 : N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Compound C : N-(3-Acetylphenyl)-1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences : Shares the 4-bromophenylmethyl group but substitutes the amide nitrogen with a 3-acetylphenyl group.
- Properties : Molecular weight = 425.28 g/mol; the acetyl group introduces a polar ketone, contrasting with the target compound’s lipophilic 3-fluoro-4-methylphenyl group .
Substituent-Driven Functional Comparisons
Biological Activity
1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound classified under dihydropyridines. Its unique structural features, including a dihydropyridine ring substituted with bromophenyl and carboxamide groups, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 308.19 g/mol. The presence of bromine and fluorine atoms enhances its electronic characteristics, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic contexts.
- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways critical for cellular communication and metabolism.
The interactions of this compound with molecular targets can lead to changes in enzyme kinetics and receptor signaling pathways. Ongoing investigations aim to elucidate these mechanisms further.
Comparative Analysis with Related Compounds
The compound exhibits structural similarities with other dihydropyridine derivatives. Below is a comparative table highlighting notable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]quinolin-3-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | Contains fluorinated phenyl groups | Potentially different biological activity due to fluorine substitutions |
| N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Substituted with carbamoyl and fluorobenzyl groups | May exhibit distinct pharmacological profiles due to different substituents |
| N-(4-chlorophenyl)-1-[3-fluoro-4-(methylthio)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | Contains chlorophenyl and methylthio groups | Unique reactivity due to the presence of sulfur |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was noted to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against Mia PaCa-2 and PANC-1 cell lines, showing promising results in reducing cell viability.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed correlations between the structural modifications of the compound and its biological activities. This information is critical for optimizing its therapeutic potential.
Q & A
What are the optimal synthetic routes for 1-[(4-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Basic:
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzylamines with aldehydes to form Schiff base intermediates, followed by cyclization using ethyl acetoacetate under basic conditions. Key factors include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming product purity .
Advanced:
Challenges arise in scaling up due to sensitive functional groups (e.g., bromophenyl). Strategies include:
- Flow chemistry : Continuous reactors minimize side reactions and improve yield consistency .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption for cyclization steps .
- Kinetic studies : Use HPLC-MS to optimize reaction stoichiometry and prevent over- or under-functionalization .
How can structural ambiguities (e.g., tautomerism or conformation) in this compound be resolved experimentally and computationally?
Basic:
X-ray crystallography is the gold standard for resolving tautomeric forms. For example, confirms the keto-amine tautomer over the hydroxy-pyridine form via crystallographic data . Complementary techniques include:
- FT-IR : Identifies carbonyl (C=O) and amide (N-H) stretches to distinguish tautomers .
- ¹³C NMR : Detects deshielded carbons adjacent to electronegative groups (e.g., fluorine) .
Advanced:
Computational methods like density functional theory (DFT) predict energy-minimized tautomers and conformational stability. Steps include:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify dominant tautomers in binding .
- Dynamic NMR : Resolve slow-exchange conformers by varying temperature or solvent polarity .
What in vitro assays are recommended to evaluate its biological activity, and how can target specificity be validated?
Basic:
Initial screening should include:
- Antiproliferative assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, A549) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the dihydropyridine core’s affinity for ATP-binding pockets .
Advanced:
To validate target engagement:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to purified proteins .
- CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .
How can contradictory data (e.g., conflicting IC50 values or structural interpretations) be reconciled?
Methodological Approach:
- Meta-analysis : Compare datasets across studies using standardized controls (e.g., staurosporine for kinase assays) .
- Cross-validation : Pair crystallography with solution-state techniques (e.g., SAXS) to rule out crystallization artifacts .
- Batch-effect correction : Normalize biological data using Z-score transformation to account for inter-lab variability .
What strategies are effective for developing structure-activity relationships (SAR) for derivatives of this compound?
Basic:
- Substituent variation : Systematically modify the bromophenyl, fluorophenyl, or carboxamide groups .
- Biological profiling : Test derivatives against a panel of cell lines or enzymes to identify key pharmacophores .
Advanced:
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications using molecular dynamics .
How can analytical methods be validated for purity assessment and impurity profiling?
Basic:
- HPLC-DAD/UV : Establish a retention time database for the parent compound and known synthetic byproducts .
- LC-MS : Detect low-abundance impurities (e.g., dehalogenated products) with high sensitivity .
Advanced:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
